

Engineering Next-Gen Kinase Inhibitors: The Spiro[Azetidine-Oxane] Platform

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Compound of Interest

Compound Name: 3-[3-(Aminomethyl)oxan-3-
YL]azetidin-3-OL

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Executive Summary: The "Escape from Flatland"

Kinase inhibitors have historically relied on planar, aromatic-rich scaffolds (e.g., quinazolines, pyrimidines) decorated with solubilizing groups like morpholine or piperazine. While effective, these "flat" molecules often suffer from poor solubility, rapid metabolic clearance, and promiscuous off-target binding.

This guide details the incorporation of azetidine-oxane spirocyclic scaffolds—specifically 2-oxa-7-azaspiro[3.5]nonane—as bioisosteres for morpholine and piperidine. By introducing a spiro-quaternary carbon, these scaffolds increase the fraction of sp³-hybridized carbons (

), conferring superior physicochemical properties without sacrificing ligand efficiency.^[1]

Key Advantages:

- **Vector Orthogonality:** The spiro-fusion forces substituents into precise 3D vectors, exploring novel chemical space within the ATP-binding pocket.
- **Metabolic Hardening:** Removes the metabolically labile

-hydrogens found in morpholine/piperazine.

- Solubility: Disrupts crystal lattice packing energy, enhancing aqueous solubility.

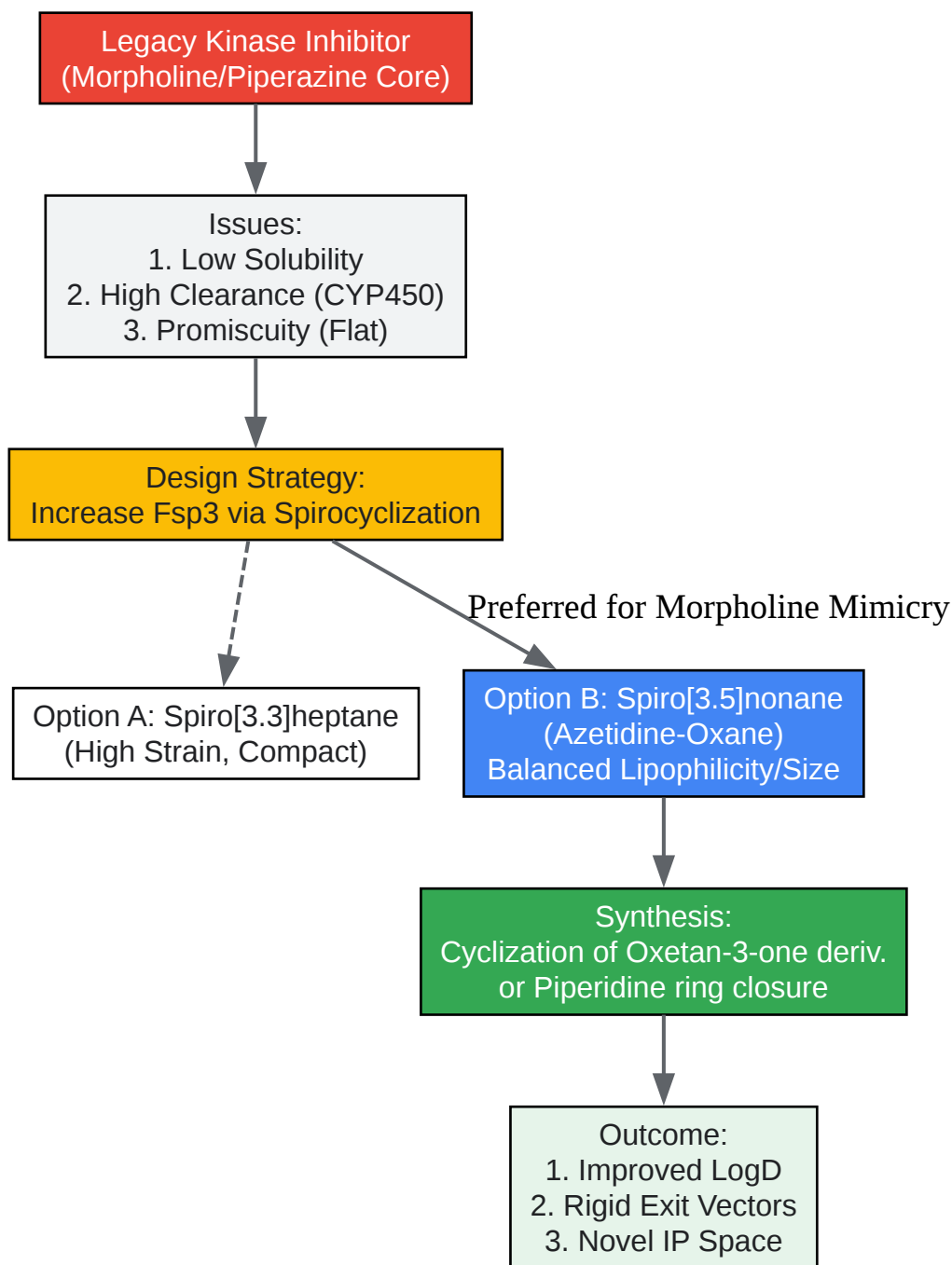
Structural Rationale & Design Logic

The transition from a standard morpholine group to a spiro-azetidine-oxane system represents a strategic "scaffold hop."

- The Scaffold:2-oxa-7-azaspiro[3.5]nonane.[2][3]
 - Azetidine Ring (4-membered):[4][5] Provides the nitrogen attachment point (exit vector) with high rigidity.
 - Oxane Ring (6-membered Tetrahydropyran): Acts as the polar spacer, mimicking the ether oxygen of morpholine but in a spatially distinct orientation.

Visualization: Structural Logic Flow

The following diagram illustrates the decision matrix for transitioning from legacy scaffolds to spiro-architectures.



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Caption: Decision tree for scaffold hopping from morpholine to spiro[3.5]nonane systems to improve physicochemical profiles.

Synthetic Protocol: Construction & Coupling

Objective: Synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (The Core) and coupling to a model kinase hinge binder (4-chloropyrimidine).

A. Reagents & Equipment[6]

- Starting Material: 1-Boc-4-piperidone or 3-oxetanone derivatives.
- Reagents: Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (-BuOK), Dimethyl sulfoxide (DMSO), Trifluoroacetic acid (TFA).
- Catalyst: Pd (dba)₃, Xantphos (for Buchwald-Hartwig coupling).
- Purification: Flash chromatography (silica gel), Preparative HPLC.

B. Step-by-Step Methodology

Step 1: Assembly of the Spiro Core (2-oxa-7-azaspiro[3.5]nonane) Note: This route utilizes a "reverse" logic, constructing the oxane ring onto an azetidine or vice-versa. A robust route involves the cyclization of bis-alkylated intermediates.

- Alkylation: React -benzyl-azetidin-3-one with bis(2-chloroethyl) ether equivalents or use a reductive cyclization approach starting from 4-piperidone to install the oxetane/oxane ring. Alternatively, purchase the commercially available building block (CAS: 1184185-17-8) to accelerate SAR.
- Deprotection: If benzyl-protected, perform hydrogenolysis (, Pd/C, MeOH) to yield the free amine 2-oxa-7-azaspiro[3.5]nonane.
- Salt Formation: Isolate as the oxalate or hydrochloride salt for stability.

Step 2: Coupling to Kinase Core (S

Ar Displacement) This step attaches the scaffold to the "warhead" or hinge-binding motif.

- Preparation: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in dry DMF (0.2 M).
- Addition: Add 2-oxa-7-azaspiro[3.5]nonane (1.1 equiv) and DIPEA (3.0 equiv).
- Reaction: Stir at 80°C for 4 hours. Monitor by LC-MS for the formation of the monosubstituted product.
 - Checkpoint: The spiro-amine is less nucleophilic than morpholine due to steric bulk near the nitrogen. Higher temperature or longer times may be required.
- Workup: Dilute with EtOAc, wash with brine (3x), dry over Na

SO

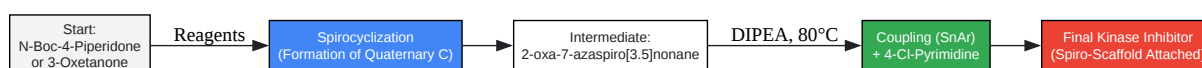
, and concentrate.

- Purification: Flash column chromatography (0-10% MeOH in DCM).

Step 3: Pd-Catalyzed Cross-Coupling (Optional Functionalization) To install the "tail" of the inhibitor (e.g., an aryl group at the pyrimidine 6-position):

- Charge a vial with the product from Step 2 (1.0 equiv), Aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M aq, 3.0 equiv).
- Add Dioxane/Water (4:1) and degas with Argon.
- Heat to 90°C for 12 hours.

Visualization: Synthetic Workflow



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Caption: Synthetic route for incorporating the 2-oxa-7-azaspiro[3.5]nonane scaffold into a pyrimidine kinase inhibitor core.

Biological & Physicochemical Evaluation Protocols

To validate the superiority of the spiro-scaffold over the parent morpholine/piperazine compound, the following comparative assays are mandatory.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Rationale: Spiro-scaffolds disrupt planar stacking, theoretically improving solubility.

- Preparation: Prepare 10 mM DMSO stocks of the Spiro-analog and the Morpholine-parent.
- Dilution: Spike DMSO stocks into pH 7.4 phosphate buffer to final concentrations ranging from 1 M to 500 nM (final DMSO < 1%).
- Incubation: Shake at room temperature for 2 hours.
- Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.
- Analysis: The onset of precipitation indicates the solubility limit.
 - Success Metric: Spiro-analog should show >2-fold improvement in solubility compared to the flat parent.

Protocol B: Microsomal Metabolic Stability

Rationale: The spiro-ring removes abstractable protons found

to the heteroatom in morpholine.

- System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

- Reaction: Incubate test compounds (1 M) with microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
- Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\text{remaining \%})$ vs. time to determine
and
(intrinsic clearance).

Data Presentation Template

Use the following table structure to report your findings:

Compound ID	Scaffold Type	Fsp3 Score	Kinetic Sol. (μM)	HLM CLint ($\mu\text{L}/\text{min}/\text{mg}$)	Kinase IC50 (nM)
Ref-001	Morpholine (Parent)	0.25	15	45.2	12
Spiro-001	2-oxa-7-azaspiro[3.5]	0.42	120	12.5	18

Troubleshooting & Optimization

- Issue: Low Coupling Yield.
 - Cause: Steric hindrance of the secondary amine in the spiro ring.
 - Solution: Switch to Buchwald-Hartwig conditions ($\text{Pd}2(\text{dba})3/\text{RuPhos}$) instead of standard SnAr displacement.
- Issue: Poor Cell Permeability.
 - Cause: High polarity of the exposed ether oxygen in the oxane ring.

- Solution: Introduce flanking methyl groups on the oxane ring to shield the oxygen or switch to the smaller [3.3] spiro system (2-oxa-6-azaspiro[3.3]heptane) to lower TPSA.

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